2-Amino-6-fluorobenzoic acid

Descripción

2-Amino-6-fluorobenzoic acid, also known as 6-fluoroanthranilic acid, is an aromatic organic compound that serves as a crucial building block in various scientific fields. lookchem.comnih.gov Characterized by an amino group and a fluorine atom attached to a benzoic acid core, this compound's unique structure imparts distinct chemical properties and reactivity. lookchem.com The presence and position of the fluorine atom, in particular, enhance its reactivity and selectivity, making it a valuable intermediate in the synthesis of complex molecules. chemimpex.com In its solid form, it typically appears as a light yellow or white to off-white crystalline powder. chemimpex.comatomfair.comtcichemicals.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 434-76-4 chemimpex.com |

| Molecular Formula | C₇H₆FNO₂ chemimpex.com |

| Molecular Weight | 155.13 g/mol chemimpex.comatomfair.combiosynth.com |

| Melting Point | 165-171 °C lookchem.comtcichemicals.combiosynth.comsigmaaldrich.com |

| Appearance | Light yellow to white crystalline powder chemimpex.comatomfair.comtcichemicals.com |

| Synonyms | 6-Fluoroanthranilic acid, 6-FABA nih.govchemimpex.combiosynth.com |

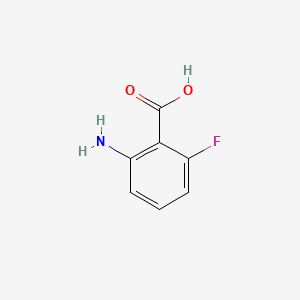

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-6-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSFZKWMVWPDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963006 | |

| Record name | 2-Amino-6-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434-76-4 | |

| Record name | 2-Amino-6-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Precursor Chemistry of 2 Amino 6 Fluorobenzoic Acid

Established Synthetic Pathways for 2-Amino-6-fluorobenzoic Acid

Two primary, well-documented routes are commonly employed for the industrial and laboratory-scale synthesis of this compound.

The first major pathway begins with the reduction of a nitro group precursor. Specifically, 6-fluoro-2-nitrobenzoic acid is converted to the target compound through the reduction of the nitro group at the 2-position to an amine. lookchem.com A common method involves catalytic hydrogenation, for instance, using hydrazine (B178648) hydrate (B1144303) as the reducing agent in the presence of a molybdenum dioxide catalyst and activated carbon. lookchem.com This reaction is typically performed in an ethanol (B145695) solvent at room temperature. lookchem.com Palladium on carbon (Pd/C) under hydrogen pressure is another effective catalyst system for this type of nitro reduction, although it has been more specifically documented for the synthesis of the 4-fluoro isomer.

The second established pathway involves a two-step process starting from 2,6-difluorobenzonitrile (B137791). google.comexsyncorp.com In the first step, an ammonolysis reaction is performed, where one of the fluorine atoms (ortho to the nitrile group) is displaced by an amino group. exsyncorp.comlookchem.com This nucleophilic aromatic substitution is typically carried out by treating 2,6-difluorobenzonitrile with ammonia (B1221849) in a closed system at elevated temperatures (e.g., 100°C), yielding 2-amino-6-fluorobenzonitrile. google.comlookchem.com The subsequent step is the hydrolysis (saponification) of the nitrile group (-CN) to a carboxylic acid (-COOH) using a basic compound, which results in the final product, this compound. google.com

| Starting Material | Key Reagents | Intermediate | Final Product | Reaction Type |

| 6-Fluoro-2-nitrobenzoic acid | Hydrazine hydrate, Molybdenum dioxide, Activated carbon | - | This compound | Nitro Group Reduction |

| 2,6-Difluorobenzonitrile | 1. Ammonia (NH₃) 2. Basic Compound (for hydrolysis) | 2-Amino-6-fluorobenzonitrile | This compound | Ammonolysis & Nitrile Hydrolysis |

Novel Approaches in Fluorobenzoic Acid Synthesis Applicable to the 2-Amino-6-Fluoro Regioisomer

Advances in synthetic chemistry offer new strategies for preparing fluorinated aromatic compounds that can be adapted for the synthesis of this compound.

Nucleophilic fluorination involves the introduction of a fluoride (B91410) ion to an aromatic ring, often replacing a different leaving group. While direct fluorination of a pre-existing aminobenzoic acid is challenging, this strategy can be applied to precursors. For example, a synthetic route for the related 2-chloro-6-fluorobenzonitrile (B1630290) has been described involving diazotization followed by fluorination. researchgate.net A similar approach could theoretically be envisioned where a precursor like 2-amino-6-chlorobenzoic acid undergoes a Sandmeyer-type reaction or a Balz-Schiemann reaction, though this is not a standard route for this specific isomer. More modern approaches utilize advanced catalysts to facilitate the nucleophilic substitution of other halogens (like chlorine or bromine) or nitro groups with fluoride, which could potentially be applied early in the synthesis of a suitable precursor.

Convergent synthesis involves preparing separate, complex fragments of a molecule and then combining them in the final stages. For substituted benzoic acids, this often involves a multi-step process to install the desired functional groups in the correct positions. A relevant example is the synthesis of 2-bromo-6-fluorobenzoic acid from o-fluorobenzonitrile. google.com This process includes:

Nitration: Introduction of a nitro group.

Nitro Reduction: Conversion of the nitro group to an amine.

Bromination: Introduction of a bromine atom.

Diazotization and Hydrolysis: Removal of the amino group and hydrolysis of the nitrile to a carboxylic acid. google.com

This type of multi-step pathway allows for precise control over the regiochemistry and could be adapted to produce the 2-amino-6-fluoro isomer by modifying the sequence of steps or the starting materials. For instance, a strategy could involve the synthesis of a di-substituted benzene (B151609) ring where the amino and fluoro groups are introduced sequentially before the final carboxylation step.

Nucleophilic Fluorination Strategies

Derivatization Strategies for this compound Analogs

This compound is a versatile intermediate used to create a variety of more complex analogs and derivatives. lookchem.com The amino and carboxylic acid functional groups are readily modified to build new molecular scaffolds.

The carboxylic acid group of this compound is often protected or activated by converting it into an ester, most commonly a methyl or ethyl ester. This transformation is a crucial step in preventing the acidic proton from interfering with subsequent reactions and in enhancing the solubility of the compound in organic solvents. The resulting ester, for example, this compound methyl ester, is a key intermediate for forming amide bonds. thermofisher.com For instance, it can undergo condensation with an acyl chloride, such as (4-fluorophenyl) acetyl chloride, in the presence of a base like N,N-dimethylamino-4-pyridine, to yield a complex amide derivative. thermofisher.com

| Derivative | Reactant | Purpose | Example Application |

| This compound methyl ester | Methanol, Acid catalyst | Protection/Activation of carboxylic acid | Condensation with acyl chlorides |

The core structure of this compound serves as a template for synthesizing a wide array of substituted anthranilate derivatives. The amino group can act as a nucleophile in reactions to form heterocyclic systems or be modified through acylation or alkylation.

Notable examples of its use in synthesis include:

Benzoxazinones: It is a starting material for producing 5-fluoro-2-methyl-3,1-benzoxazin-4-one. lookchem.comthermofisher.com This involves a cyclization reaction where the amino and carboxyl groups of the parent molecule react with a suitable reagent.

Pharmaceutical Scaffolds: The compound is an intermediate in the synthesis of novel benzamides with potential neuroleptic activity. lookchem.comthermofisher.com

Halogen Exchange: It can be used as a precursor to synthesize other halogenated benzoic acids, such as 2-fluoro-6-iodobenzoic acid, via reactions that replace the amino group. lookchem.com

These derivatization strategies highlight the compound's role as a foundational element in building molecules with specific biological or material properties.

Esterification for Key Synthetic Intermediates

Radiosynthesis and Isotopic Labeling of Fluorinated Benzoic Acids (e.g., for [18F]-PET Imaging)

The incorporation of the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) into benzoic acid derivatives is a critical process for the development of radiotracers for Positron Emission Tomography (PET) imaging. acs.orgnih.gov The relatively short half-life of ¹⁸F (approximately 109.7 minutes) necessitates rapid and efficient radiolabeling strategies to ensure sufficient radioactivity for imaging studies. mdpi.comarkat-usa.org These ¹⁸F-labeled benzoic acids, including analogs of this compound, serve as valuable building blocks or "prosthetic groups" for tagging larger biomolecules like peptides and proteins, or can themselves be designed as standalone PET tracers. nih.govnih.govacs.org

The primary challenge in ¹⁸F radiochemistry is the introduction of the nucleophilic [¹⁸F]fluoride ion, produced in a cyclotron, into a precursor molecule under conditions that are both rapid and high-yielding. nih.govnih.gov The reactivity of the fluoride ion is highly dependent on its solvation state, requiring anhydrous conditions and the use of a phase-transfer catalyst, such as Kryptofix 2.2.2. (K₂₂₂), complexed with a base like potassium carbonate (K₂CO₃), to enhance its nucleophilicity. acs.orguit.no

Several methods have been developed for the radiosynthesis of ¹⁸F-labeled aromatic compounds, many of which are applicable to the synthesis of [¹⁸F]-2-amino-6-fluorobenzoic acid and its isomers. The most common strategies involve nucleophilic aromatic substitution (SₙAr) reactions on activated aromatic rings. acs.orgacs.org

A prominent example is the automated, multi-step synthesis of 2-[¹⁸F]fluoro-p-aminobenzoic acid (2-[¹⁸F]F-PABA), a structural isomer of the target compound. acs.org This process begins with a commercially available precursor, 2,4-dinitrobenzonitrile, which undergoes a nucleophilic aromatic substitution reaction to replace one of the nitro groups with [¹⁸F]fluoride. acs.org This is followed by basic hydrolysis of the nitrile group to a carboxylic acid and subsequent reduction of the remaining nitro group to an amine, yielding the final product. acs.org This entire sequence can be automated on a radiosynthesis module, which is crucial for clinical translation. acs.org

Alternative precursors for nucleophilic radiofluorination include diaryliodonium salts and arylstannanes. researchgate.netmdpi.com Diaryliodonium salts, for instance, have been used for the radiofluorination of both electron-rich and electron-deficient aryl rings, offering versatility in substrate scope. researchgate.net Copper-mediated radiofluorination of arylstannane precursors has also emerged as a powerful technique for preparing ¹⁸F-labeled aromatic amino acids, achieving high radiochemical yields. mdpi.com For example, N-Boc protected arylstannyl derivatives of phenylalanine and L-DOPA have been successfully labeled using this method. nih.govmdpi.com

The table below summarizes key findings from research on the radiosynthesis of fluorinated benzoic acids and related aromatic amino acids, highlighting the precursors, methods, and outcomes relevant to producing such compounds for PET imaging.

| Precursor | Target Compound Class | Method | Key Findings | Radiochemical Yield (RCY) | Reference |

| 2,4-Dinitrobenzonitrile | [¹⁸F]Fluoro-p-aminobenzoic acid | Automated Nucleophilic Aromatic Substitution (SₙAr), followed by hydrolysis and reduction | A fast (90 min) automated synthesis was developed, suitable for clinical applications. | 30-40% (decay-corrected) | acs.org |

| Arylbenziodoxoles | [¹⁸F]Fluorobenzoic acids | Nucleophilic fluorination | 5-nitro-substituted benziodoxole was an excellent precursor for radiofluorination. | Up to 39% | arkat-usa.orgresearchgate.net |

| N-Boc protected arylstannanes | ¹⁸F-Labeled aromatic amino acids | Copper-mediated radiofluorodestannylation | Automated synthesis provided high yields for several clinically relevant PET probes. | 32-54% (isolated) | mdpi.com |

| Trimethylammonium triflate salts | N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) | Multi-step nucleophilic substitution and activation | A widely used prosthetic group for labeling proteins and peptides. | 30-35% (decay-corrected) | researchgate.net |

Once synthesized, these ¹⁸F-labeled benzoic acids can be conjugated to biomolecules. For instance, 4-[¹⁸F]fluorobenzoic acid ([¹⁸F]FBA) is often converted to its N-succinimidyl ester ([¹⁸F]SFB), an amine-reactive prosthetic group, to label peptides and proteins for PET imaging. nih.govnih.gov This indirect labeling approach is frequently necessary because the harsh conditions of direct radiofluorination are often incompatible with sensitive biomolecules. nih.gov

Iii. Advanced Spectroscopic and Structural Elucidation of 2 Amino 6 Fluorobenzoic Acid

Vibrational Spectroscopy Characterization

FT-IR spectroscopy is instrumental in identifying the key functional groups present in 2-Amino-6-fluorobenzoic acid. The spectrum is characterized by distinct absorption bands corresponding to the vibrations of the amino (-NH₂), carboxylic acid (-COOH), and fluoro-substituted benzene (B151609) ring moieties.

Key vibrational frequencies for the amino group include symmetric and asymmetric N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region. The carboxylic acid group presents a broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which often overlaps with other stretching vibrations, and a strong, sharp carbonyl (C=O) stretching band between 1680 and 1700 cm⁻¹. Vibrations associated with the aromatic ring and the carbon-fluorine (C-F) bond also provide structural confirmation, with C-F stretches appearing in the 1100-1250 cm⁻¹ range.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Amino (-NH₂) | 3300 - 3500 |

| O-H Stretch | Carboxylic Acid (-COOH) | 2500 - 3300 (broad) |

| C=O Stretch | Carboxylic Acid (-COOH) | 1680 - 1700 |

| Aromatic C=C Stretch | Benzene Ring | 1400 - 1600 |

Note: The exact positions of these peaks can be influenced by intermolecular interactions, such as hydrogen bonding, in the solid state.

FT-Raman spectroscopy provides complementary information to FT-IR analysis. nih.gov While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes and the symmetric vibrations of the molecule. ijtsrd.com The analysis of both FT-IR and FT-Raman spectra allows for a more complete assignment of the fundamental vibrational modes of the molecule. nih.govscilit.com

Table 2: Expected FT-Raman Active Modes for this compound

| Vibrational Mode | Functional Group / Moiety | Expected Raman Activity |

|---|---|---|

| Aromatic Ring Breathing | Benzene Ring | Strong |

| Symmetric N-H Stretch | Amino (-NH₂) | Medium |

| C-F Stretch | Fluoro-substituent | Medium to Strong |

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and spatial relationships of the atoms.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the three aromatic protons, the two amino protons, and the single carboxylic acid proton. chemicalbook.com The chemical shifts and coupling patterns of the aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing fluorine and carboxylic acid groups.

The ¹³C NMR spectrum shows seven unique carbon signals, corresponding to the six carbons of the benzene ring and the one carboxylic carbon. nih.gov The carbon atom directly bonded to the fluorine atom (C6) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), while other nearby carbons will show smaller two- or three-bond couplings (²JCF, ³JCF).

Table 3: Predicted NMR Data for this compound

| Nucleus | Group | Expected Chemical Shift (ppm) | Expected Multiplicity / Coupling |

|---|---|---|---|

| ¹H | -COOH | 10 - 13 | Broad singlet |

| ¹H | Aromatic C-H | 6.5 - 8.0 | Doublets, Triplets (with H-H and H-F coupling) |

| ¹H | -NH₂ | 4.0 - 6.0 | Broad singlet |

| ¹³C | -COOH | 165 - 175 | Singlet or small doublet (coupling to F) |

| ¹³C | C-F | 155 - 165 | Large doublet (¹JCF) |

| ¹³C | C-NH₂ | 145 - 155 | Singlet or small doublet (coupling to F) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the mass-to-charge ratio of the molecular ion. This accuracy allows for the unambiguous determination of the elemental composition of this compound. The technique can differentiate between compounds with the same nominal mass but different chemical formulas. researchgate.net

The calculated exact mass for the molecular formula of this compound, C₇H₆FNO₂, is 155.03825660 Da. nih.gov HRMS analysis would confirm this exact mass, thereby verifying the molecular formula and identity of the compound.

Table 4: HRMS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆FNO₂ | PubChem nih.gov |

| Molecular Weight (Nominal) | 155.13 g/mol | PubChem nih.gov |

| Exact Mass | 155.03825660 Da | PubChem nih.gov |

Single-Crystal X-ray Diffraction Analysis of this compound and its Co-crystals

Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions. mdpi.com The formation of co-crystals with this compound can be used to study its intermolecular interaction patterns. For instance, studies on co-crystals of other substituted benzoic acids with molecules like 2-aminopyridines reveal the formation of robust hydrogen-bonded synthons. iucr.org

The arrangement of molecules in the crystal, known as the crystal packing, is governed by a network of intermolecular interactions. In this compound, the primary interactions driving the formation of its supramolecular architecture are hydrogen bonds.

Table 5: Key Intermolecular Interactions in the Supramolecular Structure

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Formation of acid-acid dimers |

| Hydrogen Bond | Amino Group (N-H) | Carboxylic Acid (C=O) | Linking molecules into chains or sheets |

| π-π Stacking | Benzene Ring | Benzene Ring | Stabilizing layered structures |

Intermolecular Hydrogen Bonding Networks (N-H···O, O-H···O, N-H···F Interactions)

In the solid state, the arrangement of this compound molecules is expected to be significantly influenced by a network of hydrogen bonds. The molecule contains excellent hydrogen bond donors (the amino -NH₂ group and the carboxylic acid -OH group) and acceptors (the carboxylic oxygen atoms, the amino nitrogen, and the fluorine atom). These interactions are crucial in forming stable, repeating patterns within the crystal lattice.

For instance, in the crystal structure of a co-crystal involving 4-fluorobenzoic acid and 2-aminobenzothiazole (B30445), an elaborate system of intermolecular N-H···O and O-H···O hydrogen bonds stabilizes the supramolecular structure. eurjchem.com The amino group's hydrogen atoms are observed to participate in N-H···O type bonds. eurjchem.com It is common for carboxylic acids to form centrosymmetric dimers through strong O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. iucr.org

In the case of the positional isomer, 2-amino-5-fluorobenzoic acid, the crystal structure reveals molecules linked by pairs of O-H···O hydrogen bonds, which also form R²₂(8) loops. Furthermore, this isomer exhibits weak N-H···F hydrogen bonds. An intramolecular N-H···O hydrogen bond is also observed, forming an S(6) ring.

Based on these related structures, a potential hydrogen bonding scheme for this compound could involve:

O-H···O Dimers: Formation of robust centrosymmetric dimers via hydrogen bonds between the carboxylic acid groups of two molecules.

N-H···O Interactions: The amino group's hydrogen atoms can form hydrogen bonds with the oxygen atoms of the carboxylic acid group of neighboring molecules, linking the dimers into chains or sheets.

N-H···F Interactions: The possibility of N-H···F hydrogen bonds also exists, further stabilizing the crystal packing. The strength and directionality of such bonds can be influenced by the electron-withdrawing nature of the fluorine atom.

Table 1: Representative Hydrogen Bond Geometries in Related Fluoro-Substituted Benzoic Acids

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Compound Reference |

|---|---|---|---|---|---|

| O-H···O | - | - | - | - | 2-Amino-5-fluorobenzoic acid |

| N-H···F | - | - | - | - | 2-Amino-5-fluorobenzoic acid |

| N-H···O | - | - | - | - | Co-crystal with 2-aminobenzothiazole |

| O-H···N | - | - | - | - | Co-crystal with 2-aminobenzothiazole |

Specific bond metric data for this compound is not available in the searched literature. This table illustrates the types of bonds found in similar structures.

Aromatic π–π Stacking Interactions in Solid State

Aromatic π–π stacking is another significant non-covalent interaction that contributes to the stabilization of crystal structures containing phenyl rings. In these interactions, the electron-rich π systems of adjacent aromatic rings align, often in a parallel-displaced or T-shaped geometry, to minimize repulsion and maximize attraction.

In the crystal structure of a co-crystal salt containing 2-amino-6-bromopyridinium and 2,3,5,6-tetrafluorobenzoate moieties, π-stacking is observed in a head-to-tail fashion with centroid-centroid separations of 3.7227(12) Å and 3.6537(13) Å. iucr.org Similarly, the positional isomer 2-amino-5-fluorobenzoic acid exhibits aromatic π–π stacking interactions with a centroid-centroid separation of 3.5570(11) Å. These distances are characteristic of stabilizing π–π interactions.

For this compound, it is highly probable that π–π stacking interactions play a role in its solid-state packing. The arrangement would likely involve the stacking of the fluorinated benzene rings of adjacent molecules. The presence of the electron-donating amino group and the electron-withdrawing fluorine and carboxylic acid groups can influence the quadrupole moment of the aromatic ring, thereby affecting the geometry and strength of the π–π stacking.

Table 2: Examples of π–π Stacking Parameters in Related Aromatic Acids

| Interacting Rings | Centroid-Centroid Distance (Å) | Stacking Mode | Compound Reference |

|---|---|---|---|

| 2-amino-6-bromopyridinium moieties | 3.7227(12) | Head-to-tail | Co-crystal salt of 2-amino-6-bromopyridine |

| 2,3,5,6-tetrafluorobenzoate moieties | 3.6537(13) | Head-to-tail | Co-crystal salt of 2-amino-6-bromopyridine |

| 2-amino-5-fluorobenzoic acid rings | 3.5570(11) | - | 2-Amino-5-fluorobenzoic acid |

Data for this compound is not available in the searched literature. This table provides context from similar structures.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed breakdown of the different types of intermolecular contacts. The surface is colored according to various properties, such as normalized contact distance (d_norm), which highlights regions of close contact. Associated 2D fingerprint plots provide a quantitative summary of these interactions.

A comprehensive Hirshfeld surface analysis was performed on a co-crystal of 4-fluorobenzoic acid and 2-aminobenzothiazole, providing a model for what might be expected for this compound. eurjchem.com In such analyses, the percentage contributions of various intermolecular contacts to the total Hirshfeld surface area are calculated.

For a molecule like this compound, the key interactions would be between hydrogen atoms and other atoms (O, H, C, F, N). The fingerprint plots would likely reveal significant contributions from:

H···H contacts: Typically the largest contribution, representing van der Waals interactions.

O···H/H···O contacts: Corresponding to the strong O-H···O and N-H···O hydrogen bonds. These appear as distinct "spikes" on the 2D fingerprint plot.

C···H/H···C contacts: Representing weaker C-H···π interactions.

F···H/H···F contacts: Indicative of hydrogen bonds involving the fluorine atom.

C···C contacts: Corresponding to the π–π stacking interactions.

This quantitative analysis allows for a deeper understanding of the hierarchy and relative importance of the different non-covalent forces that stabilize the crystal structure.

Table 3: Illustrative Hirshfeld Surface Interaction Percentages from a Related Co-crystal

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 26.5 |

| C···H/H···C | 18.2 |

| O···H/H···O | 15.6 |

| N···H/H···N | 13.9 |

| F···H/H···F | 8.8 |

| S···H/H···S | 6.7 |

| C···C | 4.6 |

| F···C/C···F | 2.0 |

| N···C/C···N | 1.6 |

| O···C/C···O | 1.1 |

Data is for a co-crystal of 4-fluorobenzoic acid and 2-aminobenzothiazole and is provided for illustrative purposes. eurjchem.com Percentages for this compound are not available.

Iv. Computational Chemistry Investigations of 2 Amino 6 Fluorobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the fundamental structural and electronic properties of 2-Amino-6-fluorobenzoic acid. These computational methods allow for a detailed exploration of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) has been widely used to determine the optimized molecular geometry of this compound. Calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, provide detailed information on bond lengths, bond angles, and dihedral angles. These calculations reveal a largely planar aromatic ring structure. The intramolecular interactions between the adjacent amino, fluoro, and carboxylic acid groups significantly influence the final geometry. The presence of these functional groups leads to a unique distribution of electron density across the molecule, which is crucial for its chemical behavior.

Table 4.1: Selected Optimized Geometrical Parameters of this compound (Calculated)

| Parameter | Bond/Angle | Value |

| Bond Length | C1-C2 | 1.40 Å |

| C2-N | 1.36 Å | |

| C1-C6 | 1.41 Å | |

| C6-F | 1.35 Å | |

| C1-C(O)OH | 1.49 Å | |

| Bond Angle | C2-C1-C6 | 119.5° |

| C1-C2-N | 121.0° | |

| C1-C6-F | 120.5° | |

| Dihedral Angle | C2-C1-C(O)OH | 0.0° |

| Note: These are representative values and can vary slightly depending on the level of theory and basis set used in the calculation. The data is illustrative based on typical DFT results for similar molecules. |

The rotational freedom around the C-C and C-O bonds of the carboxylic acid group, as well as the C-N bond of the amino group, gives rise to several possible conformers of this compound. Computational studies have explored the potential energy surface to identify the most stable conformers. These investigations have revealed that intramolecular hydrogen bonding plays a critical role in determining the conformational preferences.

A key finding is the preference for a conformation that allows for the formation of an intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the carboxylic acid group. ufla.br This interaction significantly stabilizes the structure. The relative energies of different conformers are calculated to determine the most likely structure to be observed under experimental conditions. The planarity of the molecule is often slightly distorted in some higher-energy conformers to accommodate or avoid certain steric interactions. A comparative analysis with its isomer, 2-amino-4-fluorobenzoic acid, highlights the unique influence of the substituent positions on the conformational landscape. ufla.br

Density Functional Theory (DFT) for Optimized Molecular Geometry and Electronic Structure

Molecular Orbital Analysis

Molecular orbital analysis provides a deeper understanding of the electronic properties, chemical reactivity, and stability of this compound.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic parameters. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is typically localized on the amino group and the aromatic ring, reflecting the electron-donating nature of these moieties. The LUMO is generally centered on the carboxylic acid group and the benzene (B151609) ring, indicating the electron-accepting region. The HOMO-LUMO energy gap provides insights into the molecule's electronic transitions and its potential for charge transfer.

Table 4.2: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Note: These values are illustrative and can vary based on the computational method and solvent model used. |

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating charge delocalization and intramolecular interactions that contribute to molecular stability. ufla.br In this compound, NBO analysis reveals significant hyperconjugative interactions.

Characterization of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

Prediction of Nonlinear Optical (NLO) Properties

Computational methods are also employed to predict the nonlinear optical (NLO) properties of molecules. These properties are of interest for applications in optoelectronics and photonics. The first-order hyperpolarizability (β) is a key parameter that determines the second-order NLO response of a molecule.

For this compound, the presence of both electron-donating (amino group) and electron-withdrawing (carboxylic acid and fluorine) groups attached to the π-conjugated benzene ring suggests the potential for NLO activity. Theoretical calculations of the dipole moment (μ) and the first-order hyperpolarizability (β) can be performed using DFT methods. The magnitude of β is influenced by the degree of intramolecular charge transfer from the donor to the acceptor groups through the π-system. While specific values for this compound are not extensively reported in readily available literature, related studies on similar aminobenzoic acid derivatives suggest that such molecules can exhibit notable NLO properties.

Table 4.3: Predicted Nonlinear Optical Properties of this compound (Illustrative)

| Property | Calculated Value |

| Dipole Moment (μ) | ~3.5 D |

| First-Order Hyperpolarizability (β) | ~5.0 x 10⁻³⁰ esu |

| Note: These are hypothetical values based on calculations for structurally similar molecules and serve as an estimation. |

Detailed Analysis of Intramolecular Interactions and Their Stereochemical Influence

The spatial arrangement of the amino and carboxyl groups in relation to the fluorine atom on the benzene ring gives rise to a variety of non-covalent interactions. These interactions collectively determine the molecule's preferred three-dimensional shape and have a profound influence on its chemical and physical properties. A study on aminofluorobenzoic acids identified four potential energy minima for this compound. ufla.br However, calculations suggested that only one conformer is predominantly expected to exist in both the gas phase and polar solutions. ufla.br

The presence of a fluorine atom ortho to a carboxylic acid group creates the potential for an intramolecular hydrogen bond between the fluorine and the hydroxyl hydrogen (F…HO). Computational studies on 2-fluorobenzoic acid derivatives have calculated that such an interaction does indeed exist. acs.orgresearchgate.net This type of hydrogen bond is significant because it can contribute to the stabilization of specific conformers. beilstein-journals.org In related molecules like 2-fluorophenylboronic acid, the F∙∙∙HO intramolecular hydrogen bond is a dominant factor in its conformational isomerism, leading to the formation of a stable six-membered ring. beilstein-journals.org However, for this compound and other 2-fluorinated derivatives, experimental observation of this bond is challenging due to low solubility in nonpolar solvents, the acidity of the carboxyl hydrogen, and solute self-association in solution. acs.orgresearchgate.net

Attractive non-bonding interactions between the oxygen atoms of the carboxyl group and the ortho-fluorine atom (O/F) also play a role in the conformational stability. acs.orgresearchgate.net These interactions, alongside hydrogen bonds, are considered driving forces in the conformational isomerism of aminofluorobenzoic acids. acs.org The interplay between these attractive forces and other repulsive forces is critical in determining the final molecular geometry.

Despite the presence of several attractive interactions, including F…HO and NH…O=C hydrogen bonds, studies have shown that the orientation of the carboxyl group in this compound is ultimately dictated by the strong repulsion between the lone pairs of the carboxyl oxygen atoms (O/O repulsion). acs.orgresearchgate.net This repulsive force is powerful enough to overcome the stabilizing effects of the aforementioned hydrogen bonds and other attractive forces, forcing the carboxyl group into a specific orientation to minimize this steric strain. ufla.bracs.orgresearchgate.net The two least stable conformers of this compound are those where the lone pairs of the oxygen atoms are directed towards each other, highlighting the significance of this O/O repulsion. ufla.br

Table 1: Summary of Intramolecular Interactions in this compound

| Interaction Type | Description | Consequence on Stereochemistry | Reference |

| F…HO Hydrogen Bond | Attraction between the fluorine atom and the hydrogen of the carboxyl group. | Contributes to conformational stability, but is not the dominant force. | acs.org, researchgate.net |

| O/F Non-bonding | Attractive interaction between the carboxyl oxygen and the fluorine atom. | Contributes as a driving force for conformational isomerism. | acs.org, researchgate.net |

| NH…O=C Hydrogen Bond | Attraction between a hydrogen of the amino group and the carbonyl oxygen. | Contributes to stability and planarity. | acs.org, researchgate.net |

| O/O Repulsion | Repulsive force between the lone pairs of the two oxygen atoms in the carboxyl group. | The primary factor determining the orientation of the carboxyl group. | acs.org, researchgate.net |

NH…O=C Hydrogen Bonds

Molecular Dynamics and Docking Simulations for Biological Target Interactions

This compound has been identified as a compound of interest in drug discovery, particularly as an inhibitor of enzymes in pathogenic bacteria. Molecular dynamics (MD) and docking simulations are powerful computational tools used to investigate and predict how this molecule interacts with its biological targets at an atomic level.

One key application has been in the study of tuberculosis. mdpi.comnih.gov this compound (also referred to as 6-FABA) was identified as an inhibitor of tryptophan biosynthesis in Mycobacterium tuberculosis. mdpi.comnih.gov This pathway is essential for the survival of the bacterium. nih.gov To understand the mechanism of action, molecular dynamics simulations were employed to analyze the stability of related inhibitors within the active site of the target enzyme, TrpA. mdpi.com These simulations revealed that van der Waals interactions were crucial for holding the inhibitor in the protein's binding pocket. mdpi.com

In another study, molecular docking was used to analyze the mechanism of this compound as an inhibitor of the PqsA enzyme in Pseudomonas aeruginosa. researchgate.net PqsA is a key protein in the quorum-sensing system of this bacterium. Affinity chromatography successfully isolated the compound as a PqsA inhibitor, and docking simulations provided a preliminary analysis of its binding mechanism. researchgate.net Such in silico studies are vital for structure-based drug design, helping to rationalize the activity of known inhibitors and guide the synthesis of new, more potent analogues. nih.gov

Table 2: Investigated Biological Targets of this compound

| Biological Target | Organism | Therapeutic Area | Computational Method | Research Finding | Reference |

| Tryptophan Biosynthesis (TrpA) | Mycobacterium tuberculosis | Tuberculosis | Molecular Dynamics | 6-FABA identified as an inhibitor; MD simulations used to study inhibitor binding stability. | mdpi.com, nih.gov |

| PqsA Enzyme | Pseudomonas aeruginosa | Bacterial Infections | Molecular Docking | Identified as a PqsA inhibitor with its binding mechanism analyzed via docking. | researchgate.net |

V. Biological and Medicinal Chemistry Research on 2 Amino 6 Fluorobenzoic Acid and Its Bioisosteres

Antimicrobial Efficacy and Mechanistic Investigations

2-Amino-6-fluorobenzoic acid has demonstrated notable antimicrobial properties, which have been investigated through various mechanistic pathways. Its ability to interfere with essential bacterial processes makes it a candidate for the development of new antimicrobial agents. chemimpex.com

Inhibition of Amino Acid Biosynthesis Pathways (e.g., Tryptophan Synthesis in Mycobacterium tuberculosis)

A significant area of research has been the compound's effect on Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This compound acts as an inhibitor of the tryptophan biosynthesis pathway in Mtb. frontiersin.org Tryptophan is an essential amino acid for the bacterium's growth and survival. mdpi.com By blocking this pathway, this compound effectively turns Mtb into a tryptophan auxotroph, meaning it cannot synthesize its own tryptophan and must obtain it from its environment. frontiersin.org

Attenuation of Bacterial Virulence through Quorum Sensing Inhibition (e.g., Pseudomonas aeruginosa PqsA Active Site Competition)

Beyond direct growth inhibition, this compound can also attenuate bacterial virulence by interfering with quorum sensing (QS) systems. In Pseudomonas aeruginosa, a clinically important opportunistic pathogen, the compound acts as an inhibitor of the Pseudomonas quinolone signal (PQS) biosynthesis pathway. nih.govyuntsg.com The PQS system is a crucial QS network that regulates the expression of numerous virulence factors. nih.gov

This compound, as an analog of the PQS precursor anthranilic acid, competes for the active site of PqsA, an anthraniloyl-coenzyme A (CoA) ligase. nih.govresearchgate.net PqsA is the first enzyme in the PQS biosynthesis pathway, catalyzing the conversion of anthranilic acid to anthraniloyl-CoA. nih.gov By acting as a competitive inhibitor, this compound blocks the production of 2-heptyl-4-quinolone (HHQ) and PQS, leading to a reduction in the pathogenicity of P. aeruginosa. nih.gov This has been demonstrated in mouse infection models. nih.gov The inhibitory effect of this compound on PqsA has been confirmed through crystallographic studies, which have elucidated the binding of its activated form, 6-fluoroanthraniloyl-AMP, to the enzyme's active site. researchgate.net

Broad-Spectrum Evaluation Against Clinically Relevant Bacterial Strains

The antimicrobial potential of this compound and its derivatives has been evaluated against a range of clinically relevant bacterial strains. While much of the focus has been on M. tuberculosis and P. aeruginosa, studies have explored its activity against other bacteria as well. The presence of halogen substituents, such as fluorine and bromine, on the benzoic acid scaffold has been shown to significantly enhance antimicrobial potency compared to non-halogenated analogs against both Gram-positive and Gram-negative bacteria like Staphylococcus aureus and Escherichia coli.

Derivatives of this compound, such as aryl hydrazides, have been synthesized and shown to possess improved activities and favorable cytotoxicity profiles, making them promising candidates for further in vivo studies. uniroma1.it Additionally, novel 1,3,4-oxadiazoles containing a fluorine atom, synthesized from fluorobenzoic acid derivatives, have demonstrated antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. ajrconline.org These findings highlight the potential for developing broad-spectrum antibacterial agents based on the this compound scaffold.

Antiviral Activities (e.g., Sialidase Inhibition in Influenza A Virus)

The biological activities of this compound and its derivatives extend to the antiviral domain. Research has explored their potential as inhibitors of viral enzymes, particularly sialidase (also known as neuraminidase) from the influenza A virus. researchgate.net Sialidase is a crucial surface glycoprotein (B1211001) that facilitates the release of newly formed virus particles from infected cells, making it a key target for antiviral drugs. nih.gov

A study evaluating a series of 2-fluorobenzoic acids for their inhibitory activity against influenza A virus sialidases found that a derivative, 4,5-diacetamido-2-fluorobenzoic acid, was significantly more potent than its non-fluorinated counterpart. researchgate.net This suggests that the fluorine atom plays a role in enhancing the inhibitory activity. The development of sialidase inhibitors is a major strategy in combating influenza, and the this compound scaffold could serve as a starting point for designing novel antiviral agents. google.com

Cytokine Modulation and Anti-inflammatory Potential in Cellular Models

This compound and its derivatives have been investigated for their immunomodulatory and anti-inflammatory properties. chemimpex.com Chronic inflammation is a hallmark of many diseases, and the modulation of cytokine production is a key therapeutic strategy. google.com.na

Preliminary studies have suggested that halogenated benzoic acids may possess anti-inflammatory properties, potentially through the modulation of cytokine production and the inhibition of inflammatory pathways. Research on furosemide (B1674285), an anthranilate-based drug, has shown its ability to modulate microglial phenotypes, which are central to neuroinflammation. sci-hub.se This has prompted the synthesis and evaluation of furosemide analogs, which are structurally related to this compound, for their anti-inflammatory activity. Some of these analogs have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6, as well as downregulate the expression of inflammatory enzymes such as COX-2 and iNOS in cellular models. sci-hub.se This indicates the potential of the anthranilate scaffold in developing agents that can target inflammatory processes.

Structure-Activity Relationship (SAR) Studies for Optimizing Bioactivity and Reducing Cytotoxicity

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For this compound, SAR studies have been instrumental in understanding how modifications to its chemical structure affect its biological activity and toxicity. atomfair.com

In the context of antimicrobial activity, SAR studies have guided the synthesis of derivatives with enhanced potency. For instance, the development of aryl hydrazide analogs of this compound led to compounds with improved activity against M. tuberculosis and good cytotoxicity profiles. uniroma1.it Similarly, in the development of antiviral agents, SAR studies on 2-fluorobenzoic acid derivatives identified key structural features that enhance sialidase inhibition. researchgate.net

The position of the fluorine atom on the benzoic acid ring is a critical determinant of biological activity. SAR studies also explore the impact of other substituents on the aromatic ring and modifications to the amino and carboxylic acid groups. These studies aim to identify derivatives with increased target affinity, improved pharmacokinetic properties, and reduced off-target effects, ultimately leading to the development of safer and more effective therapeutic agents.

Utility as Biochemical Probes in Enzyme Activity and Protein Interaction Studies

The strategic incorporation of unique chemical reporters into biomolecules has revolutionized the study of their structure, function, and interactions. In this context, derivatives and bioisosteres of this compound have emerged as valuable biochemical probes. While this compound often serves as a versatile precursor, its fluorinated analogs are particularly powerful tools for investigating enzyme activity and protein interactions, primarily through the use of advanced spectroscopic techniques. chemimpex.com

The utility of these compounds stems largely from the unique properties of the fluorine atom. Fluorine (¹⁹F) is an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance and high sensitivity. The ¹⁹F chemical shift is exceptionally sensitive to the local molecular environment, making it a precise reporter on changes in protein conformation, ligand binding, and protein-protein interactions. nih.gov This sensitivity allows researchers to gain detailed insights into the dynamic processes that govern biological function.

Probing Enzyme-Ligand Binding with Fluorinated Analogs

A significant application of fluorinated anthranilic acid derivatives is in the direct observation of ligand binding to enzyme targets. Ligand-observed NMR techniques, particularly ¹⁹F NMR, are powerful for detecting the binding of small molecules, even weak interactions, to large protein targets. mdpi.com

In research targeting Mycobacterium tuberculosis, the enzyme MabA (part of the fatty acid synthase-II system) has been a focus for developing new antitubercular agents. mdpi.com To confirm that anthranilic acid derivatives were indeed binding to this enzyme, a fluorinated analog was synthesized. Researchers selected a compound bearing a trifluoromethyl group for NMR experiments. mdpi.com Upon introduction of the MabA protein, the ¹⁹F-NMR signal of the fluorinated compound disappeared, confirming its direct binding to the enzyme. mdpi.com This type of assay provides unequivocal evidence of target engagement, a critical step in drug discovery and in understanding enzyme inhibition mechanisms.

Investigating Protein Structure and Dynamics through Biosynthetic Labeling

Beyond their use as standalone ligands, fluoroanthranilic acids serve as precursors for the biosynthetic incorporation of fluorinated amino acids into proteins. This technique enables the study of protein structure and dynamics from the perspective of a specific residue. Tryptophan, an amino acid biosynthetically derived from anthranilic acid, is an ideal candidate for such labeling. researchgate.net Given its relatively low abundance in most proteins (around 1-2%), labeling tryptophan minimizes spectral crowding and allows for the study of specific sites.

By supplying a fluoro-anthranilic acid to an appropriate protein expression system, researchers can produce proteins where the tryptophan residues contain a fluorine atom on the indole (B1671886) ring. Since aromatic amino acids like tryptophan are frequently located at protein-protein or protein-ligand interfaces, these ¹⁹F-labeled proteins become powerful probes for:

Monitoring Conformational Changes: Changes in the protein's shape upon binding to another protein or a small molecule will alter the local environment of the fluorine atom, leading to a detectable shift in the ¹⁹F NMR signal. nih.gov

Mapping Binding Footprints: By incorporating fluorinated probes at different positions, scientists can map the specific regions of a protein involved in an interaction. nih.gov

Screening for Ligands: Changes in the ¹⁹F NMR spectrum of a labeled protein in the presence of various small molecules can be used to screen for new binding partners. nih.gov

This approach has been successfully used to study the dynamic interfaces of transcription complexes, where interactions between proteins are crucial for gene regulation. nih.gov

The following table summarizes the application of this compound derivatives as biochemical probes in biological studies.

| Compound/Probe Type | Technique | Application/Information Obtained |

| Trifluoromethyl-bearing anthranilic acid analog | Ligand-Observed ¹⁹F NMR | Confirmed direct binding to the enzyme MabA from M. tuberculosis. mdpi.com |

| Fluorinated Tryptophan (via fluoroanthranilic acid precursor) | Protein-Observed ¹⁹F NMR | Used to study protein conformational dynamics and protein-ligand interactions. nih.gov |

| 4-Amino-2-fluoro-6-iodobenzoic acid | Biochemical Assays | Serves as a probe in enzyme interaction studies. smolecule.com |

Vi. Advanced Applications of 2 Amino 6 Fluorobenzoic Acid in Chemical and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

The combination of an aromatic amine and a carboxylic acid on a benzene (B151609) ring, known as the anthranilic acid scaffold, is a cornerstone for the synthesis of numerous heterocyclic systems. The addition of a fluorine atom at the 6-position modifies the electronic properties and reactivity of this scaffold, making 2-amino-6-fluorobenzoic acid a specialized precursor for a range of complex organic molecules.

The bifunctional nature of this compound makes it an ideal starting material for constructing fused nitrogen-containing ring systems, which are prevalent in pharmaceuticals and functional materials.

Quinazolines and Quinazolinediones: this compound is a documented precursor for the synthesis of fluorinated quinazolinedione derivatives. For instance, it is used as a starting material in the preparation of 5-Fluoroquinazoline-2,4(1H,3H)-dione. chemicalbook.com A patented process describes the reaction of this compound with potassium cyanate (B1221674) (KOCN) in the presence of acetic acid to yield the corresponding quinazolinedione, a key intermediate for pharmaceutical compounds. google.com

Indoles and Fluoroacridines: While anthranilic acids are generally important intermediates for heterocycle synthesis, specific isomers are often chosen for particular targets. orgsyn.org For example, the related isomer, 2-amino-3-fluorobenzoic acid, has been documented as a key precursor for the synthesis of 7-fluoroisatin, an intermediate for indole (B1671886) derivatives, and for fluoroacridines, which can be elaborated into complex ligands. orgsyn.orgorgsyn.org

Quinolines: The synthesis of quinoline (B57606) derivatives, important in medicinal chemistry, often utilizes anthranilic acid precursors. The isomer 2-amino-5-fluorobenzoic acid, for example, is noted as a vital precursor for creating quinoline-based fungicides. google.com

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is a significant pharmacophore. While direct synthesis from this compound is not widely reported, related synthetic strategies are common. These often involve the cyclization of hydrazides with carboxylic acids or other reagents. scispace.comacs.orgnih.gov For example, 2,5-disubstituted 1,3,4-oxadiazoles can be formed from various benzoic acid derivatives, demonstrating a versatile pathway to this important heterocyclic core. acs.orgijper.org

The following table summarizes the role of this compound and its isomers as precursors for various heterocycles.

Table 1: 2-Amino-Fluorobenzoic Acid Isomers in Heterocycle Synthesis| Precursor | Heterocycle Synthesized | Reference |

|---|---|---|

| This compound | 5-Fluoroquinazoline-2,4(1H,3H)-dione | chemicalbook.comgoogle.com |

| 2-Amino-3-fluorobenzoic acid | Indole Derivatives, Fluoroacridines | orgsyn.orgorgsyn.org |

Derivatizing Agent in Advanced Analytical Chemistry (e.g., HPLC Enhancement for Biomolecule Detection)

In analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC), derivatization is a key strategy to enhance the detection of molecules that lack a strong chromophore or fluorophore. Reagents are used to attach a UV-absorbing or fluorescent tag to the analyte, significantly improving sensitivity.

While this compound itself is reported to act as a reagent in chromatographic techniques for separating complex mixtures, its specific application as a derivatizing agent is not extensively documented. acs.org However, its parent compound, anthranilic acid (2-aminobenzoic acid), is a well-established and highly effective fluorescent label for the analysis of carbohydrates. oup.comdoi.orgoup.com Anthranilic acid reacts with the reducing end of oligosaccharides to form highly fluorescent derivatives that can be detected with high sensitivity in HPLC. oup.comoup.comsci-hub.sedaneshyari.com This method is noted for its reliability and the stability of the resulting derivatives. oup.com The unique chemistry of anthranilic acid allows it to label carbohydrates directly in aqueous solutions, making it suitable for in-situ labeling in enzymatic assays. oup.com Given the proven utility of the anthranilic acid scaffold, the fluorinated derivative, this compound, represents a potential candidate for developing new derivatizing agents with potentially altered fluorescent properties or chromatographic behavior.

Coordination Chemistry and Metal-Organic Frameworks (MOFs) Synthesis

The field of coordination chemistry has seen explosive growth with the development of Metal-Organic Frameworks (MOFs), which are crystalline materials constructed from metal nodes and organic linkers. The properties of MOFs are highly tunable based on the choice of these components. Fluorinated benzoic acids have carved out a crucial niche in this area, particularly in controlling the synthesis of advanced MOFs.

This compound possesses two distinct coordination sites: the carboxylate group and the amino group. This bifunctionality makes it a potential candidate for use as a ligand in the construction of coordination polymers. The hard carboxylate group typically binds readily to metal ions, while the softer amino group can offer an additional coordination site or a point for post-synthetic modification. Patents have listed the compound as a component in ligands for phosphorescent materials, highlighting its potential in coordination complexes. epo.org However, its application as a primary structural linker in MOFs is less explored compared to its role as a reaction modulator.

One of the most significant applications of fluorinated benzoic acids in materials science is their use as "modulators" in MOF synthesis. A modulator is a compound, typically a monocarboxylic acid, that competes with the primary linker for coordination to the metal center. This competition slows down the crystallization process, leading to higher quality crystals and, in many cases, directing the formation of specific metal cluster secondary building units (SBUs) and final framework topologies.

The closely related compound, 2-fluorobenzoic acid (2-FBA) , is extensively documented as a highly effective modulator, especially in the synthesis of Rare-Earth (RE) MOFs. chemrxiv.orgresearchgate.net Its use has been shown to be critical for the formation of high-nuclearity RE clusters. chemrxiv.orgresearchgate.net

Controlling SBU Formation: Research has shown that in the absence of a modulator like 2-FBA, the reaction of RE ions with dicarboxylate linkers may yield simple chain-based structures. However, the addition of 2-FBA facilitates the in-situ formation of stable, polynuclear clusters, such as hexanuclear [RE₆(μ₃-OH)₈] or nonanuclear [RE₉(μ₃-OH)₁₂(μ₃-O)₂] SBUs. doi.orgchemrxiv.org

Directing Topology: The use of 2-FBA can direct the assembly towards specific, often more complex, network topologies. For example, in one study, the reaction of RE ions with a fluorinated linker in the absence of 2-FBA produced a primitive cubic (pcu) structure with simple binuclear nodes. In contrast, the addition of 2-FBA as a modulator resulted in the formation of a face-centered cubic (fcu) framework built from fluorinated hexaclusters, analogous to the well-known UiO-66 structure. mdpi.comresearchgate.net

Fluorine Incorporation and Stability: An intriguing aspect of using 2-FBA as a modulator is that the fluorine atom can be extracted during the solvothermal synthesis and incorporated directly into the metal cluster, replacing μ₃-OH groups with μ₃-F groups. acs.orgresearchgate.net This substitution has been shown through computational and experimental studies to dramatically enhance the thermodynamic stability of the resulting MOF without negatively impacting its properties for applications like acid gas adsorption. acs.org

The following table illustrates the impact of 2-fluorobenzoic acid (2-FBA) as a modulator on the resulting MOF structure in Rare-Earth systems.

Table 2: Effect of 2-Fluorobenzoic Acid (2-FBA) as a Modulator in RE-MOF Synthesis| Metal/Linker System | Modulator | Resulting SBU/Topology | Reference |

|---|---|---|---|

| Y³⁺ / Naphthalene-2,6-dicarboxylate | 2-FBA, HNO₃, H₂O | MIL-88 related structure | researchgate.net |

| Eu³⁺ / TTA | None | Binuclear RE nodes, pcu topology | mdpi.comresearchgate.net |

| Eu³⁺ / TTA | 2-Fluorobenzoic acid | Hexanuclear RE clusters, fcu topology | mdpi.comresearchgate.net |

| Tb³⁺ / TZB | 2-Fluorobenzoic acid | Isostructural fcu-MOF | oup.com |

| Eu³⁺ / H₃L–CH₃ | 2-Fluorobenzoic acid | Mixed 10-c hexanuclear and 8-c tetranuclear clusters | doi.org |

(TTA = bis(trifluoromethyl)terephthalic acid; TZB = Tetrazolate-based linker; H₃L–CH₃ = tricarboxylate linker)

While these studies focus on 2-fluorobenzoic acid, the principles of coordination modulation are directly relevant to this compound. The presence of the amino group would be expected to influence its coordination strength and steric profile, offering a pathway to potentially new structures and properties.

Ligand Design for Coordination Polymers

Applications in Polymer Science for Modified Material Properties

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. Incorporating fluorine atoms into the polymer backbone is a well-established strategy to further enhance their properties. This compound, containing both an amine and a carboxylic acid function, is a monomer candidate for producing fluorinated polyamides.

The introduction of fluorine-containing monomers into polyamides can lead to several desirable modifications:

Enhanced Thermal Stability: Fluorinated polyamides consistently exhibit high glass transition temperatures (Tg) and thermal decomposition temperatures (Td). Studies on various aromatic polyamides derived from fluorinated diamines and dicarboxylic acids report Tg values well above 250 °C and 5% weight loss temperatures often exceeding 450 °C. mdpi.comcjps.org

Improved Solubility: A common challenge with rigid aromatic polyamides is their poor solubility, which complicates processing. The presence of bulky, electronegative groups like -CF₃ or fluorine atoms can disrupt chain packing, reducing crystallinity and improving solubility in common organic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc). researchgate.netcjps.org This allows for the casting of high-quality, flexible, and tough films from solution. researchgate.net

Modified Optical Properties: Fluorination can lead to polymers with high optical transparency and a low yellowness index, which are desirable properties for advanced optical films and coatings. mdpi.com

The table below presents thermal property data for several fluorinated aromatic polyamides, illustrating the high performance achieved by incorporating fluorinated monomers.

Table 3: Thermal Properties of Selected Fluorinated Aromatic Polyamides| Polymer Source (Monomers) | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) | Reference |

|---|---|---|---|

| Fluorinated diamine + various dicarboxylic acids | > 300 °C | 437–466 °C | cjps.org |

| 2-(4-Trifluoromethylphenoxy)terephthalic acid + various diamines | 189–214 °C | ~475 °C (10% loss) | mdpi.com |

| N,N′,O-tris(trimethylsilyl)-2,4-diaminophenol + aromatic diacid chlorides | 260–300 °C | Stable up to 400 °C | scilit.com |

Development of Targeted Drug Delivery Systems Utilizing this compound Scaffolds

The exploration of this compound and its structural analogs in the realm of targeted drug delivery is an emerging area of research. While the compound itself is primarily recognized for its intrinsic therapeutic properties, particularly as an inhibitor of the tryptophan pathway in Mycobacterium tuberculosis, its potential as a foundational scaffold for constructing sophisticated drug delivery systems is also being investigated. mdpi.com The unique arrangement of the amino, fluoro, and carboxylic acid groups on the benzene ring provides a versatile platform for chemical modification and incorporation into larger macromolecular structures designed to target specific cells or tissues.

The core concept involves using the this compound framework as a building block or a linker molecule in more complex delivery vehicles, such as nanoparticles, polymers, or antibody-drug conjugates (ADCs). The presence of the fluorine atom can enhance the metabolic stability and lipophilicity of the resulting conjugate, potentially improving its bioavailability and pharmacokinetic profile. Meanwhile, the amino and carboxylic acid moieties offer reactive handles for covalent attachment to therapeutic payloads, targeting ligands, or polymer backbones.

Research into related isomers, such as 3-amino-6-fluorobenzoic acid, has shown promise in the development of nanoparticles for drug delivery, where the scaffold's ability to functionalize surfaces enhances the targeting efficiency of therapeutic agents. Such studies provide a conceptual basis for the potential application of the this compound scaffold in similar systems. Successful functionalization in these related systems has been reported to lead to drug delivery platforms with increased efficacy.

Furthermore, the broader class of fluorobenzoic acids has been successfully utilized in advanced drug delivery strategies. For instance, derivatives of 2-fluoro- and 3-fluorobenzoic acids have been developed into prodrugs for Antibody-Directed Enzyme Prodrug Therapy (ADEPT), a highly specific cancer therapy approach. acs.org This strategy involves an antibody-enzyme conjugate that localizes at a tumor site and activates a separately administered prodrug, demonstrating the utility of the fluorobenzoic acid scaffold in creating targeted systems.

While direct and extensive research on this compound as a scaffold is still developing, the functional properties of the molecule and the successful application of its close relatives in targeted delivery systems highlight its significant potential. Future work in this area may focus on synthesizing and evaluating novel polymers and conjugates that leverage the unique chemical characteristics of the this compound scaffold for precise and effective drug delivery.

Vii. Environmental and Biogeochemical Studies of Fluorobenzoic Acids

Microbial Degradation Pathways of Fluorinated Benzoic Acids

The microbial metabolism of fluorinated aromatic compounds is a significant area of research, as these substances can be persistent environmental pollutants. asm.org Bacteria capable of utilizing fluorobenzoates as a sole carbon and energy source have been isolated from various soil and water samples. nih.gov The degradation process is challenging due to the stability of the carbon-fluorine bond, but several microbial pathways have been elucidated for different FBA isomers.

Generally, aerobic degradation is initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of fluorinated catechols. asm.org For instance, several bacterial strains, including those from the genera Alcaligenes and Pseudomonas, degrade 4-fluorobenzoate (B1226621) via a 4-fluorocatechol (B1207897) intermediate. nih.gov The subsequent cleavage of the aromatic ring can occur before or after the fluorine atom is removed.

Two primary strategies for defluorination have been observed:

Early Defluorination: In some bacteria, such as Aureobacterium sp. strain RHO25, the fluorine atom is substituted by a hydroxyl group early in the pathway. asm.orgnih.gov This strain was found to convert 4-fluorobenzoate to 4-hydroxybenzoate, which is then channeled into the 3,4-dihydroxybenzoate (protocatechuate) pathway, releasing a stoichiometric amount of fluoride (B91410) in the process. nih.govasm.org

Late Defluorination: In other pathways, the fluorinated ring is cleaved first. For example, studies with a Pseudomonas sp. degrading p-fluorobenzoic acid identified intermediates like (+)-4-carboxymethyl-4-fluorobut-2-enolide, indicating that defluorination occurs after the ring has been opened. cdnsciencepub.com

The position of the fluorine and other substituents on the benzoic acid ring significantly influences the metabolic route and the efficiency of degradation. For instance, Acinetobacter calcoaceticus can metabolize 2-fluorobenzoic acid to catechol, but it acts as a poor substrate for the initial dioxygenase enzyme. cabidigitallibrary.org The degradation of aminobenzoic acids (anthranilates) often proceeds through catechol, which is then subject to ortho- or meta-cleavage pathways. nih.gov The presence of both an amino and a fluoro group on 2-amino-6-fluorobenzoic acid suggests that its degradation would involve a complex interplay of these known pathways, likely initiated by an anthranilate-1,2-dioxygenase. nih.gov

Table 1: Examples of Microbial Degradation of Fluorobenzoic Acid Isomers

| Bacterial Strain | Substrate | Key Intermediate(s) | Degradation Pathway Feature | Reference |

|---|---|---|---|---|

| Aureobacterium sp. RHO25 | 4-Fluorobenzoate | 4-Hydroxybenzoate, 3,4-Dihydroxybenzoate | Early defluorination via hydroxylation. | nih.govasm.org |

| Alcaligenes sp. | 4-Fluorobenzoate | 4-Fluorocatechol | Degradation via a fluorinated catechol. | nih.gov |

| Pseudomonas sp. | p-Fluorobenzoic acid | 4-Fluorocatechol, (+)-4-carboxymethyl-4-fluorobut-2-enolide | Late defluorination following ring cleavage. | cdnsciencepub.com |

| Acinetobacter calcoaceticus | 2-Fluorobenzoic acid | Catechol | Metabolism via catechol and ortho-pathway. | cabidigitallibrary.org |

| Nocardia opaca | Anthranilate (2-Aminobenzoic acid) | Catechol, Gentisate | Degradation via catechol and gentisate pathways. | nih.gov |

Environmental Fate and Biotransformation Processes

The environmental fate of a chemical like this compound is governed by its physical-chemical properties and its susceptibility to biotic and abiotic transformation processes. For the parent compound, benzoic acid, biotic mineralization is the main pathway for its elimination from water and soil. who.int It is considered readily biodegradable under aerobic conditions. regulations.gov However, the addition of a fluorine atom significantly increases the molecule's recalcitrance.

Fluorinated benzoic acids are generally expected to be mobile in soil due to their water solubility and the anionic nature of the carboxylate group at typical environmental pH. regulations.gov Their tendency to volatilize from water or soil surfaces is low. regulations.gov The primary factor controlling their persistence is the rate of biodegradation. researchgate.net While many microorganisms can degrade simpler benzoic acids, the presence of the C-F bond often slows this process considerably, potentially leading to accumulation in soil and water systems. researchgate.net

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.